Lipophilicity Advantage Over the Unsubstituted Parent Compound
Ethyl 2-hexyl-4-oxocyclohexanecarboxylate exhibits a calculated logP of 3.5, compared to a logP of 0.74 for the unsubstituted comparator Ethyl 4-oxocyclohexanecarboxylate . This difference of approximately 2.8 log units represents a roughly 600-fold increase in octanol/water partition coefficient, directly reflecting the impact of the 2-hexyl chain.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.5 (calculated) |
| Comparator Or Baseline | Ethyl 4-oxocyclohexanecarboxylate: 0.74 (ACD/LogP) |
| Quantified Difference | Δ logP ≈ 2.8 |
| Conditions | Predicted values; target from Chemsrc, comparator from ChemSpider ACD/Labs |
Why This Matters
Higher lipophilicity is critical for applications requiring membrane permeability or organic-phase partitioning; a researcher needing a hydrophobic building block cannot simply substitute the parent compound.
